molecular formula C5H13BrN2O2 B14200721 O,O'-(3-Bromopentane-1,5-diyl)dihydroxylamine CAS No. 844699-58-7

O,O'-(3-Bromopentane-1,5-diyl)dihydroxylamine

Cat. No.: B14200721
CAS No.: 844699-58-7
M. Wt: 213.07 g/mol
InChI Key: VVBLYPLHRNTFOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine is an organic compound that features a brominated pentane backbone with dihydroxylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-bromopentane with hydroxylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to ensure high purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the brominated groups to alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oximes, nitriles

    Reduction: Alkanes, alkenes

    Substitution: Azides, nitriles

Scientific Research Applications

O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O,O’-(3-Bromopentane-1,5-diyl)dihydroxylamine exerts its effects involves interactions with specific molecular targets. The bromine atoms can participate in halogen bonding, while the dihydroxylamine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

844699-58-7

Molecular Formula

C5H13BrN2O2

Molecular Weight

213.07 g/mol

IUPAC Name

O-(5-aminooxy-3-bromopentyl)hydroxylamine

InChI

InChI=1S/C5H13BrN2O2/c6-5(1-3-9-7)2-4-10-8/h5H,1-4,7-8H2

InChI Key

VVBLYPLHRNTFOV-UHFFFAOYSA-N

Canonical SMILES

C(CON)C(CCON)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.